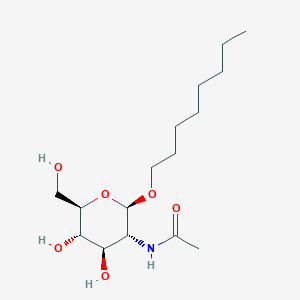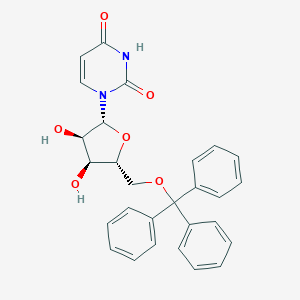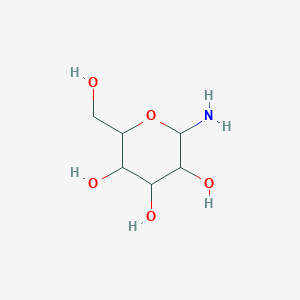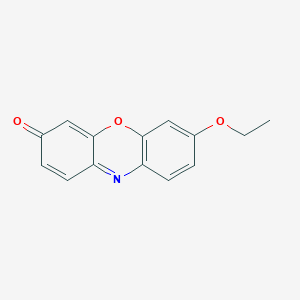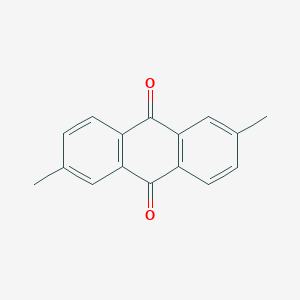
ネオアウレオチン
概要
説明
Neoaureothin is a complex polyketide natural product recognized for its distinctive structural features, including a spirotetronate motif intertwined with a polyene chain. It is a chain-extended analogue of aureothin and was first reported as a co-metabolite of neoantimycin in Streptomyces orinoci. Neoaureothin exhibits a range of biological activities, including antifungal, antiviral, antitumor, and nematocidal properties .
科学的研究の応用
Chemistry: It serves as a valuable probe for understanding the role of polyketides in ecological interactions and the evolutionary pressures that shape the production of secondary metabolites in microorganisms.
Biology: Neoaureothin’s interaction with cellular processes, particularly its impact on microbial communities, makes it a subject of interest in biological research.
Medicine: Its antifungal, antiviral, and antitumor properties make neoaureothin a promising candidate for the development of new therapeutic agents.
作用機序
Target of Action
It is known that neoaureothin is a product of polyketide synthases (pkss), which play eminent roles in the development of medicines .
Biochemical Pathways
Neoaureothin is involved in the aureothin and neoaureothin pathways. In both cases, the module architecture breaks with the principle of colinearity, as individual PKS modules are used in an iterative fashion . This iterative function of the first module in the neoaureothin pathway was confirmed by a successful cross-complementation .
Result of Action
It is known that neoaureothin has antibacterial effects
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of compounds like neoaureothin . These factors can include physical barriers, complex topography, and environmental heterogeneity, which can significantly reduce the dispersal of organisms
Safety and Hazards
将来の方向性
Future research could focus on the evolution-guided morphing of modular PKSs inspired by recombination processes that lead to structural diversity in nature . This could guide future engineering approaches . Additionally, the design of several truncated variants of the PKS to use them in the context of artificial assembly lines for aureothin and homoaureothin could provide valuable insights into chain length control .
生化学分析
Biochemical Properties
Neoaureothin is an androgen receptor (AR) antagonist that inhibits the binding of dihydrotestosterone (DHT) to ARs . It also inhibits DHT-induced expression of prostate-specific antigen in LNCaP cells .
Cellular Effects
Neoaureothin has been found to be cytotoxic to A549, HCT116, and HepG2 cells . It also has nematocidal activity against the pine wood nematode B. xylophilus .
Molecular Mechanism
The molecular mechanism of Neoaureothin involves its role as an androgen receptor antagonist. It inhibits the binding of dihydrotestosterone (DHT) to androgen receptors, thereby affecting the expression of prostate-specific antigen in LNCaP cells .
Metabolic Pathways
Neoaureothin is involved in the metabolic pathways of Streptomyces
準備方法
Synthetic Routes and Reaction Conditions: Neoaureothin is biosynthesized through a series of intricate enzymatic pathways involving polyketide synthases. The biosynthetic pathway includes the assembly of the polyketide chain through Claisen condensations of activated acyl and malonyl building blocks, followed by various tailoring reactions such as ketoreduction, dehydration, and enoyl reduction .
Industrial Production Methods: Industrial production of neoaureothin involves the cultivation of Streptomyces orinoci under controlled conditions to optimize the yield of the compound. The fermentation process is followed by extraction and purification steps to isolate neoaureothin in its pure form .
化学反応の分析
Types of Reactions: Neoaureothin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the nitro group and the polyene chain.
Common Reagents and Conditions:
Oxidation: Neoaureothin can be oxidized using reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include various derivatives of neoaureothin with modified functional groups, which can exhibit different biological activities .
類似化合物との比較
Neoaureothin is structurally and functionally similar to several other polyketide compounds, including:
Aureothin: A closely related compound with similar biological activities but differing in the length of the polyketide chain.
Alloaureothin: Another analogue with variations in the functional groups attached to the polyketide backbone.
Luteoreticulin: Known for its antifungal properties, it is structurally related to neoaureothin but differs in the arrangement of functional groups.
Luteothin: A deoxy analogue of aureothin with distinct biological activities
Neoaureothin’s uniqueness lies in its specific structural features and the range of biological activities it exhibits, making it a valuable compound for scientific research and potential therapeutic applications.
特性
IUPAC Name |
2-methoxy-3,5-dimethyl-6-[(4E)-4-[(2E,4E,6E)-2,4,6-trimethyl-7-(4-nitrophenyl)hepta-2,4,6-trienylidene]oxolan-2-yl]pyran-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31NO6/c1-17(11-18(2)13-22-7-9-24(10-8-22)29(31)32)12-19(3)14-23-15-25(34-16-23)27-20(4)26(30)21(5)28(33-6)35-27/h7-14,25H,15-16H2,1-6H3/b17-11+,18-13+,19-12+,23-14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZICQJAGBLBAMJ-MFGUEIBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=C(C1=O)C)OC)C2CC(=CC(=CC(=CC(=CC3=CC=C(C=C3)[N+](=O)[O-])C)C)C)CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(OC(=C(C1=O)C)OC)C2C/C(=C\C(=C\C(=C\C(=C\C3=CC=C(C=C3)[N+](=O)[O-])\C)\C)\C)/CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28900-27-8 | |
| Record name | Neoaureothin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028900278 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is neoaureothin biosynthesized?
A1: Neoaureothin biosynthesis is orchestrated by a type I polyketide synthase (PKS) system encoded by the nor gene cluster [, ]. This modular assembly line utilizes p-nitrobenzoate and malonyl-CoA as building blocks. Interestingly, the nor PKS exhibits non-colinearity, meaning that individual modules are used iteratively, deviating from the typical assembly line process []. This unusual characteristic makes neoaureothin biosynthesis an intriguing subject for studying PKS evolution.
Q2: Can you elaborate on the non-colinearity of the neoaureothin PKS?
A2: Research suggests that the first module in the neoaureothin pathway, NorA, functions iteratively []. This means it participates in multiple rounds of chain extension, adding more than one unit to the growing polyketide chain. This iterative function was experimentally confirmed through cross-complementation studies []. Furthermore, research on the related aureothin PKS, which shares a common evolutionary origin with the neoaureothin system, has revealed an unprecedented scenario where an acyltransferase (AT) domain iteratively loads an extender unit onto both its cognate acyl carrier protein (ACP) and the downstream ACP []. This aberrant behavior highlights the unique and complex mechanisms at play in these non-colinear PKS systems.
Q3: What are the potential applications of neoaureothin?
A4: Neoaureothin exhibits promising biological activities. It demonstrates potent antiproliferative activity against various cancer cell lines, highlighting its potential as a lead compound for anticancer drug development [, ]. Additionally, neoaureothin displays antifungal properties, suggesting possible applications in treating fungal infections [].
Q4: How can the production of neoaureothin be improved?
A5: Researchers have explored metabolic engineering approaches to enhance neoaureothin production. One successful strategy involves utilizing a quorum sensing (QS)-based system to enhance the precursor supply for polyketide production in Streptomyces coelicolor []. This QS-based metabolic engineering approach led to a 4-fold increase in neoaureothin production without negatively affecting cell growth []. This highlights the potential of employing engineered microbial systems for the industrial-scale production of valuable polyketides like neoaureothin.
Q5: Are there any known challenges in producing neoaureothin?
A6: One challenge lies in the complexity of the neoaureothin PKS system. Its non-colinear nature, while fascinating from a scientific perspective, poses challenges in predicting and manipulating its biosynthetic output [, ]. Understanding the factors governing module iteration and substrate specificity is crucial for engineering these systems to produce novel analogs with improved pharmacological properties.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 2-[Bis(2,2,2-trifluoroethyl)phosphono] Propionate](/img/structure/B15428.png)
![Tri-N-butyl[(2-methyl-1,3-thiazol-4-yl)methyl]phosphonium Chloride](/img/structure/B15430.png)
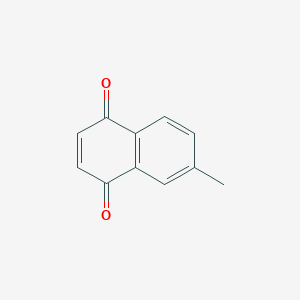
![(-)-(3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}dihydrofuran-2(3H)-one](/img/structure/B15434.png)
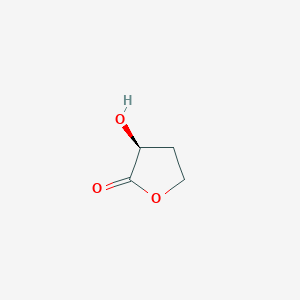

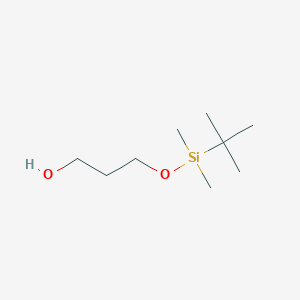
![3-[(Tert-butyldimethylsilyl)oxy]-1-propanal](/img/structure/B15443.png)
